molecular formula C12H15Cl2NO4S B2425081 ((2,6-Dichlorophenyl)sulfonyl)leucine CAS No. 1009003-67-1

((2,6-Dichlorophenyl)sulfonyl)leucine

Cat. No.: B2425081
CAS No.: 1009003-67-1
M. Wt: 340.22
InChI Key: ZGTSGKVKLXVHQP-UHFFFAOYSA-N
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Description

((2,6-Dichlorophenyl)sulfonyl)leucine is a chemical compound that features a sulfonamide group attached to a dichlorobenzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ((2,6-Dichlorophenyl)sulfonyl)leucine typically involves the reaction of 2,6-dichlorobenzenesulfonyl chloride with 4-methylpentanoic acid in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction mixture is usually stirred at room temperature for several hours, followed by purification steps such as recrystallization or chromatography to isolate the pure compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

((2,6-Dichlorophenyl)sulfonyl)leucine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine group.

    Substitution: The dichlorobenzene ring can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions to facilitate substitution reactions.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted benzene derivatives depending on the nucleophile used.

Scientific Research Applications

((2,6-Dichlorophenyl)sulfonyl)leucine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in studies related to enzyme inhibition and protein binding due to its sulfonamide group.

    Industry: It can be used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of ((2,6-Dichlorophenyl)sulfonyl)leucine involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), allowing it to inhibit enzymes such as dihydropteroate synthase, which is involved in the synthesis of folic acid in bacteria. This inhibition can lead to the disruption of bacterial growth and replication.

Comparison with Similar Compounds

Similar Compounds

    2,6-Dichlorobenzenesulfonamide: Similar structure but lacks the 4-methylpentanoic acid moiety.

    4-Methylpentanoic acid: Lacks the dichlorobenzenesulfonamido group.

    Sulfanilamide: Contains a sulfonamide group but with a different aromatic ring structure.

Uniqueness

((2,6-Dichlorophenyl)sulfonyl)leucine is unique due to the combination of its dichlorobenzene ring and the 4-methylpentanoic acid moiety. This unique structure imparts specific chemical properties and biological activities that are not observed in the similar compounds listed above.

Properties

IUPAC Name

2-[(2,6-dichlorophenyl)sulfonylamino]-4-methylpentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15Cl2NO4S/c1-7(2)6-10(12(16)17)15-20(18,19)11-8(13)4-3-5-9(11)14/h3-5,7,10,15H,6H2,1-2H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGTSGKVKLXVHQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)O)NS(=O)(=O)C1=C(C=CC=C1Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15Cl2NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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